molecular formula C11H10N2S B2887517 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile CAS No. 338777-45-0

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile

Cat. No. B2887517
CAS RN: 338777-45-0
M. Wt: 202.28
InChI Key: UFKFWIMIVPBZQT-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile” is a complex organic molecule that contains a pyrrole ring and a thiophene ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . Thiophene is a five-membered ring compound consisting of four carbon atoms and a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrrole compounds include a high boiling point due to the presence of polar N-H bonds and aromaticity .

Scientific Research Applications

Desulfurization and Denitrogenation

The study of heterocycles like thiophene, furan, and pyrrole on Pd(111) surfaces shows different reactivity patterns, which are crucial for understanding the mechanisms of desulfurization, deoxygenation, and denitrogenation. Thiophene undergoes decomposition via a C4H4 intermediate, indicating the potential of palladium surfaces in breaking down similar structures for environmental remediation and processing of fossil fuels (Caldwell & Land, 1997).

Structure-Activity Relationships

The review on thiophene derivatives highlights the broad spectrum of molecular structures and therapeutic properties, demonstrating the versatility of thiophene and its analogs, including pyrrole, in pharmaceutical applications (Drehsen & Engel, 1983).

Supramolecular Capsules

Calixpyrrole scaffolds have been used in the self-assembly of supramolecular capsules, showcasing the potential for creating highly structured and functional molecular systems. These findings emphasize the utility of pyrrole derivatives in the construction of complex chemical architectures for applications in material science and nanotechnology (Ballester, 2011).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold, closely related to pyrrole, is highlighted for its extensive use in medicinal chemistry to design compounds for various diseases. This review underlines the importance of nitrogen heterocycles in drug discovery, offering insights into the design of new compounds based on pyrrole and its derivatives (Li Petri et al., 2021).

Bioactive Pyrrole-Based Compounds

A focus on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities reveals the significant pharmaceutical and pharmacological features provided by the pyrrole nucleus. This review shows the ongoing interest in pyrrole-based drugs for their target selectivity and therapeutic potential (Li Petri et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activity, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that similar compounds often interact with their targets through a single-electron-transfer (set) process .

Biochemical Pathways

Compounds with similar structures have been known to inhibit enzymes such as dhfr and enoyl-acp reductase , which play crucial roles in the folate pathway and fatty acid synthesis respectively.

Result of Action

Similar compounds have been known to exhibit antibacterial activity , suggesting that they may interfere with essential bacterial processes, leading to bacterial cell death.

Action Environment

It’s worth noting that the compound is recommended to be stored at temperatures between 28°c , suggesting that temperature could play a role in its stability.

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds, potential areas of interest could include medicinal chemistry, materials science, and synthetic methodology .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-3-4-9(2)13(8)11-10(7-12)5-6-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKFWIMIVPBZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarbonitrile

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